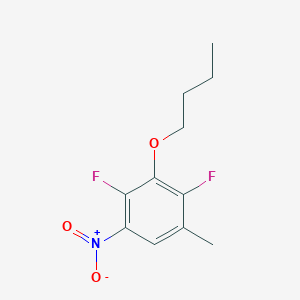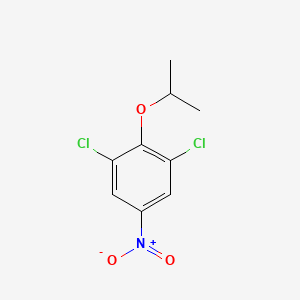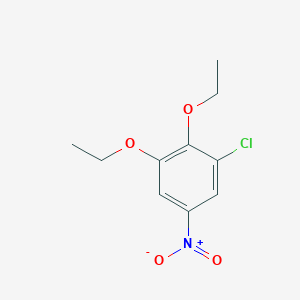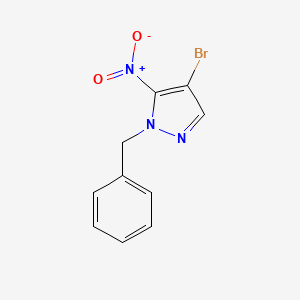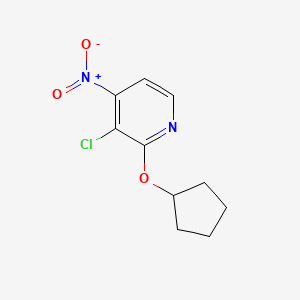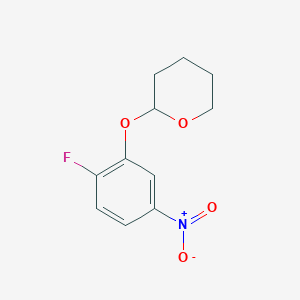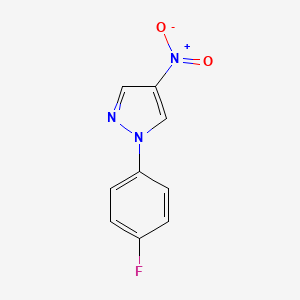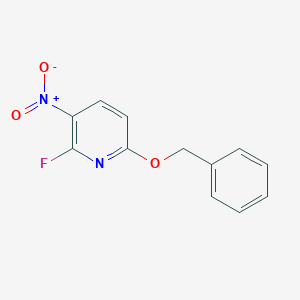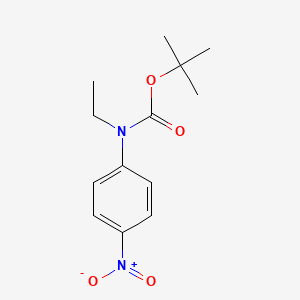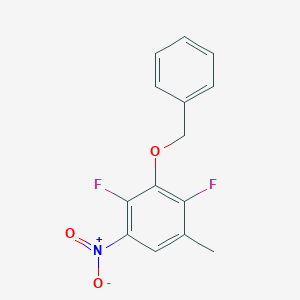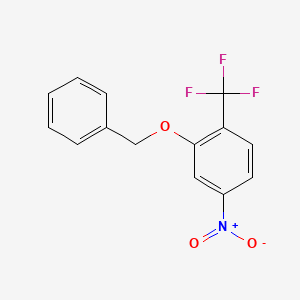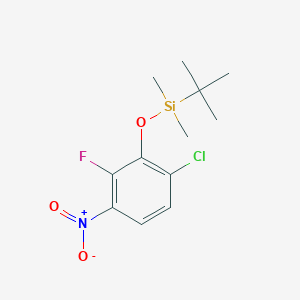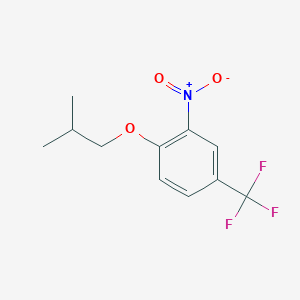
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a methylpropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-4-(trifluoromethyl)benzene and 2-methylpropyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the alcohol, forming an alkoxide ion. This ion then reacts with the benzene derivative in a nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under specific conditions.
Hydrolysis: The methylpropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Scientific Research Applications
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers with unique properties, and in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene: This is a positional isomer with similar properties but different reactivity due to the position of the substituents.
4-(Trifluoromethyl)nitrobenzene: This compound lacks the methylpropoxy group, resulting in different chemical and physical properties.
2-Nitro-4-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the methylpropoxy group, affecting its solubility and reactivity.
Properties
IUPAC Name |
1-(2-methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(2)6-18-10-4-3-8(11(12,13)14)5-9(10)15(16)17/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCPVDVWDKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
